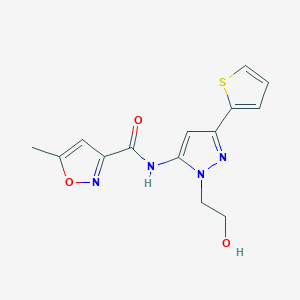

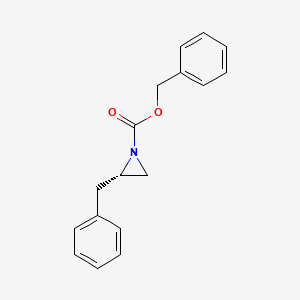

![molecular formula C17H10FN3OS B2720563 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 476283-16-6](/img/structure/B2720563.png)

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” is likely a synthetic organic compound. It seems to contain a thiazole ring, which is a type of heterocyclic compound . The compound also contains a cyanophenyl group and a fluorobenzamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions involving aroyl isocyanate and 4-aminobenzonitrile . The structure of the synthesized compounds can be characterized by elemental analysis and spectroscopic methods such as FT-IR, 1H, and 13C-NMR .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would reveal details about the compound’s geometry, bond lengths and angles, and the presence of any intramolecular or intermolecular interactions .Chemical Reactions Analysis

The compound’s reactivity would depend on its specific structure. For instance, the presence of the cyanophenyl group could make it a candidate for reactions such as cyanoacetylation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its specific structure. For example, the presence of the fluorobenzamide group could influence its solubility, melting point, and other properties .Scientific Research Applications

Spectroscopic and Theoretical Investigations

Research has explored the dual fluorescence effects of thiadiazole derivatives, highlighting the potential of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide analogues as fluorescence probes for biological and molecular medicine applications. Fluorescence effects, tied to molecular aggregation and charge transfer within molecules, suggest utility in creating advanced fluorescence probes. Such probes are in demand for exploring biological phenomena at the molecular level, with structural modifications inducing varying fluorescence responses (Budziak et al., 2019).

Antitumor Properties

The compound has been studied as a precursor in synthesizing heterocyclic compounds with significant antiproliferative activity. Research involving derivatives of this compound showed high inhibitory effects against various human cancer cell lines, such as breast adenocarcinoma and non-small cell lung cancer. These findings underscore the compound's relevance in developing new anticancer agents (Shams et al., 2010).

Synthesis of Biologically Active Molecules

Further research has demonstrated the synthesis of new molecules incorporating the fluorobenzamide structure, aiming at potential antibacterial properties. These studies reveal the versatility of this compound as a scaffold for developing molecules with desired biological activities, including antimicrobial effects (Holla et al., 2003).

Photodegradation Studies

The structural stability and photodegradation patterns of thiazole-containing compounds have been analyzed, providing insights into the stability and behavior of such molecules under light exposure. This research is crucial for understanding the long-term stability of pharmaceuticals and materials based on this compound (Wu et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3OS/c18-14-3-1-2-13(8-14)16(22)21-17-20-15(10-23-17)12-6-4-11(9-19)5-7-12/h1-8,10H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOKLRXAZQYANL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2720480.png)

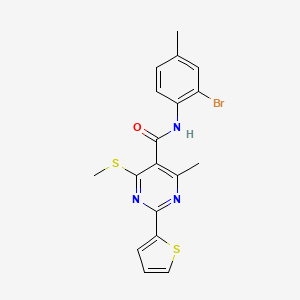

![2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2720481.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

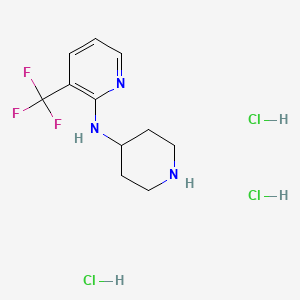

![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B2720495.png)

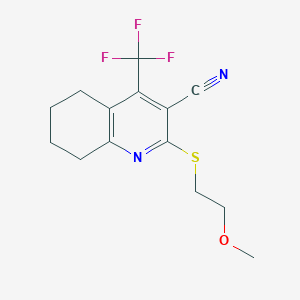

![5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2720497.png)

![4-(dimethylamino)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2720498.png)

![2-[(Morpholin-4-ylacetyl)amino]benzamide](/img/structure/B2720501.png)